6-Amino-3-(3-aminophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-aminophenyl)picolinic acid: is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a 3-aminophenyl group at the 3rd position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-aminophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitropyridine and 3-nitroaniline.
Reduction: The nitro groups in both starting materials are reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 3-aminopyridine and 3-aminophenyl compounds are then coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(3-aminophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Amino-3-(3-aminophenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-aminophenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with receptors on the cell surface, triggering specific signaling pathways.
Comparison with Similar Compounds
Picolinic Acid: The parent compound with a carboxyl group at the 2nd position of the pyridine ring.
3-Aminopyridine: A compound with an amino group at the 3rd position of the pyridine ring.
3-Aminobenzoic Acid: A compound with an amino group at the 3rd position of the benzoic acid structure.
Uniqueness: 6-Amino-3-(3-aminophenyl)picolinic acid is unique due to the presence of both an amino group and a 3-aminophenyl group on the picolinic acid structure
Properties
IUPAC Name |
6-amino-3-(3-aminophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,13H2,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLTWSZKBJVMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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